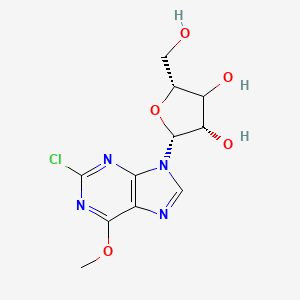

2-Chloro-6-methoxypurine riboside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-Cloro-6-metoxipurina ribósido es un análogo de la hipoxantina, que es un tipo de base púrica presente principalmente en el tejido muscular. Es un metabolito producido por la purina oxidasa que actúa sobre la xantina. Este compuesto tiene efectos antiinflamatorios típicos y es un potencial inhibidor endógeno de la poli(ADP-ribosa) polimerasa (PARP) . Es citoprotector al inhibir la actividad de PAPR, inhibiendo la despolarización mitocondrial inducida por peroxinitrito y la producción secundaria de superóxido .

Métodos De Preparación

El 2-Cloro-6-metoxipurina ribósido se puede sintetizar utilizando cascadas multienzimáticas. Por ejemplo, los D-arabinósidos de 2-cloro-6-metoxipurina se pueden sintetizar utilizando cascadas mesofílicas . Las mezclas de reacción suelen contener adenosina, fosfato de potasio e inhibidores como el 6-amino-2-cloropurina ribósido . La reacción se lleva a cabo a una temperatura y pH específicos para lograr el producto deseado.

Análisis De Reacciones Químicas

El 2-Cloro-6-metoxipurina ribósido se somete a diversas reacciones químicas, incluidas las reacciones de sustitución. Por ejemplo, puede reaccionar con metóxido de sodio en un medio de metanol para producir 2-cloro-6-metoxipurina . El compuesto también participa en reacciones enzimáticas donde se sintetiza utilizando cascadas de ribocinasa, fosfopentomutasa y nucleósido fosforilasa . Estas reacciones suelen ocurrir en condiciones controladas para garantizar la formación de los productos deseados.

Aplicaciones Científicas De Investigación

El 2-Cloro-6-metoxipurina ribósido tiene varias aplicaciones de investigación científica. Se utiliza como indicador de hipoxia debido a su capacidad para inhibir la actividad de la poli(ADP-ribosa) polimerasa . Este compuesto también se estudia por sus efectos antiinflamatorios y su posible uso en la terapia del cáncer . Además, se utiliza en la síntesis de nucleósidos modificados, que tienen aplicaciones en bioquímica y biología molecular .

Mecanismo De Acción

El mecanismo de acción del 2-Cloro-6-metoxipurina ribósido implica su papel como análogo de la hipoxantina. Inhibe la actividad de la poli(ADP-ribosa) polimerasa, lo que a su vez inhibe la despolarización mitocondrial inducida por peroxinitrito y la producción secundaria de superóxido . Este efecto citoprotector lo convierte en un posible agente terapéutico para las condiciones que implican estrés oxidativo e inflamación.

Comparación Con Compuestos Similares

El 2-Cloro-6-metoxipurina ribósido es similar a otros análogos de la hipoxantina como la 2-fluoro-6-metoxipurina y la 6-metoxipurina . Su capacidad única para inhibir la actividad de la poli(ADP-ribosa) polimerasa y sus propiedades citoprotectoras lo distinguen de otros compuestos. Estas características lo convierten en un compuesto valioso para la investigación en terapias antiinflamatorias y contra el cáncer.

Propiedades

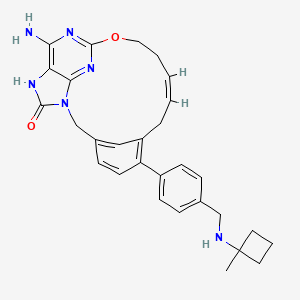

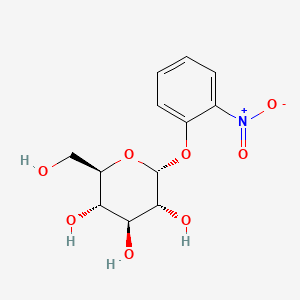

Fórmula molecular |

C11H13ClN4O5 |

|---|---|

Peso molecular |

316.70 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6?,7+,10-/m1/s1 |

Clave InChI |

QFGKCCNEHWKCTD-HMEJCUHCSA-N |

SMILES isomérico |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)Cl |

SMILES canónico |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)